molecular formula C19H21NO B14882497 3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14882497
M. Wt: 279.4 g/mol
InChI Key: SCLDIPVSIYGXGX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methyl groups at positions 3 and 5, and a 1,2,3,4-tetrahydronaphthalen-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:

    Preparation of 1,2,3,4-tetrahydronaphthalene: This can be achieved by the catalytic hydrogenation of naphthalene using a nickel catalyst.

    Formation of 3,5-dimethylbenzoyl chloride: This intermediate can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride.

    Amidation Reaction: The final step involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its derivatives.

    Benzamide Derivatives: Compounds such as 3,5-dimethylbenzamide and other substituted benzamides.

Uniqueness

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydronaphthalene moiety and the dimethyl substitutions on the benzamide core make it distinct from other similar compounds.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3,5-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C19H21NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-12,18H,5,7,9H2,1-2H3,(H,20,21)

InChI Key

SCLDIPVSIYGXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCCC3=CC=CC=C23)C

Origin of Product

United States

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